molecular formula C20H28O8 B15171015 4,4'-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) CAS No. 650622-00-7

4,4'-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid)

Cat. No.: B15171015
CAS No.: 650622-00-7
M. Wt: 396.4 g/mol
InChI Key: ORNDATBFDGUQOD-UHFFFAOYSA-N
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Description

4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) is a complex organic compound characterized by its unique structure, which includes a butene linkage and cyclohexane rings with carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) typically involves the reaction of cyclohexane derivatives with butene-based intermediates. One common method involves the use of cyclohexane-1,2-dicarboxylic acid as a starting material, which is then reacted with but-1-ene-1,1-diyl intermediates under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or further oxidized carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the butene linkage and cyclohexane rings provide structural stability and flexibility. These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Similar in structure but contains bromine atoms and phenol groups.

    4,4’-(Ethene-1,2-diyl)dibenzoic acid: Contains an ethene linkage and benzoic acid groups instead of cyclohexane rings.

Uniqueness

4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) is unique due to its combination of butene linkage and cyclohexane rings with carboxylic acid groups, which provides distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

650622-00-7

Molecular Formula

C20H28O8

Molecular Weight

396.4 g/mol

IUPAC Name

4-[1-(3,4-dicarboxycyclohexyl)but-1-enyl]cyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C20H28O8/c1-2-3-12(10-4-6-13(17(21)22)15(8-10)19(25)26)11-5-7-14(18(23)24)16(9-11)20(27)28/h3,10-11,13-16H,2,4-9H2,1H3,(H,21,22)(H,23,24)(H,25,26)(H,27,28)

InChI Key

ORNDATBFDGUQOD-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C1CCC(C(C1)C(=O)O)C(=O)O)C2CCC(C(C2)C(=O)O)C(=O)O

Origin of Product

United States

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